molecular formula C20H22F2N2O4 B7014088 N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7014088
M. Wt: 392.4 g/mol
InChI Key: QXDXUCAZKSNFIV-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenoxy and difluorohydroxypiperidine groups

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4/c1-2-27-14-7-9-15(10-8-14)28-17-6-4-3-5-16(17)23-19(26)24-12-11-18(25)20(21,22)13-24/h3-10,18,25H,2,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXUCAZKSNFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N3CCC(C(C3)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with a suitable halogenated benzene derivative under basic conditions to form the ethoxyphenoxy intermediate.

    Coupling with Piperidine Derivative: The ethoxyphenoxy intermediate is then coupled with a piperidine derivative that contains the difluoro and hydroxyl groups.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets. As a c-MYC inhibitor, it targets cysteine 171 within the MYC protein, leading to the inhibition of MYC transcriptional activity. This results in the downregulation of multiple MYC transcriptional targets and impairs tumorigenesis .

Comparison with Similar Compounds

N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can be compared with other c-MYC inhibitors and compounds with similar structural features:

By comparing these compounds, the unique structural features and specific interactions of this compound can be highlighted, showcasing its potential advantages in various applications.

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